2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine
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Overview
Description
2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine: , also known by its chemical formula C₁₃H₁₁N₃ , belongs to the class of benzimidazole derivatives. It consists of a benzimidazole ring fused with a piperidine moiety. The compound’s molecular weight is approximately 209.25 g/mol. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Amidation Reaction:
- Industrial-scale production methods involve optimization of the above synthetic routes for efficiency, yield, and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced derivatives.
Substitution: Substitution reactions at the benzimidazole ring or piperidine nitrogen are possible.
Oxidation: Reagents like or under acidic conditions.
Reduction: Reagents such as or .
Substitution: Various alkylating agents or nucleophiles.
- Oxidation may lead to benzimidazole-2-carboxylic acid derivatives .
- Reduction could yield 1-methylpiperidin-4-amine derivatives .
- Substitution may result in various alkylated or functionalized products.
Scientific Research Applications
- Further research explores its potential in drug discovery, catalysis, and materials science.
Organic Electronics: Used as an n-type dopant for C₆₀ fullerene , an n-type semiconductor in organic and printed electronics .
Organic Thin Film Transistors (OTFTs): Serves as an in solution-processed n-channel OTFTs.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In organic electronics, it influences charge transport properties.
- In biological systems, it may interact with receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds: Other benzimidazole derivatives, such as and .
Uniqueness: Highlight its distinct features, such as the fused benzimidazole-piperidine structure.
Properties
Molecular Formula |
C13H18N4 |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C13H18N4/c1-17-7-6-9(14)8-12(17)13-15-10-4-2-3-5-11(10)16-13/h2-5,9,12H,6-8,14H2,1H3,(H,15,16) |
InChI Key |
BFZKDJQHGMLVCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1C2=NC3=CC=CC=C3N2)N |
Origin of Product |
United States |
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